L-METHIONINE (1,2,3,4-13C4; 15N)
Description
L-Methionine (1,2,3,4-¹³C₄; ¹⁵N) is a stable isotope-labeled form of the essential sulfur-containing amino acid L-methionine. It is specifically enriched with four ¹³C atoms at positions 1–4 of the carbon backbone and one ¹⁵N atom in the amino group. This labeling pattern enables precise tracking of methionine metabolism in biological systems using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy . The compound is synthesized through advanced isotopic enrichment processes, achieving ≥98% isotopic purity for ¹³C and ¹⁵N, ensuring minimal interference from natural isotopic abundance in experimental results . Its primary applications include metabolic flux analysis, protein turnover studies, and investigations into methylation pathways, where it serves as a non-radioactive alternative to ¹⁴C-labeled methionine .
Properties
Molecular Weight |
154.18 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
- Labeling Specificity : Unlike uniformly labeled compounds (e.g., U-¹³C₅ methionine ), the 1,2,3,4-¹³C₄ label allows targeted analysis of methionine’s methyl group and carbon backbone in specific pathways.
Structural Derivatives of L-Methionine
L-Methionine derivatives vary in functional groups and isotopic labeling, impacting their utility:
Table 2: Comparison of Methionine Derivatives
Key Differences :
- Isotopic vs. Functional Modifications : Derivatives like sulfone or methyl ester alter chemical reactivity, whereas isotopic labeling preserves native structure for metabolic studies .
- Analytical Utility: The ¹³C₄/¹⁵N label enables quantification via MS without structural interference, unlike non-labeled derivatives requiring derivatization for detection .
Non-Amino Acid ¹³C/¹⁵N-Labeled Compounds
Stable isotope labeling is widely applied beyond amino acids, but L-Methionine (1,2,3,4-¹³C₄; ¹⁵N) offers unique advantages:
Table 3: Comparison with Non-Amino Acid Labeled Compounds
Key Differences :
- Biological Relevance: Methionine is directly incorporated into proteins and serves as a methyl donor, whereas compounds like [¹³C₄]-THC-COOH are terminal metabolites .
- Multi-Isotope Labeling : Dual ¹³C/¹⁵N labeling in methionine enhances detection sensitivity in complex matrices compared to single-isotope labels .
Preparation Methods
Strecker Synthesis and α-Amino Nitrile Hydrolysis
One classical approach to synthesize amino acids with isotopic labeling is the Strecker synthesis, which involves:
- Reaction of an aldehyde with ammonia (or ^15N-labeled ammonium salts) and hydrogen cyanide (HCN) to form an α-amino nitrile intermediate.
- Subsequent hydrolysis of the α-amino nitrile yields a racemic mixture of amino acids.
For L-methionine, the aldehyde precursor can be isotopically labeled at the carbon positions with ^13C. The hydrolysis step is often followed by enzymatic resolution to obtain the optically pure L-isomer.
This approach is outlined in the preparation of various amino acids, including methionine, by Dawadi and Lugtenburg, where the Strecker reaction is used to introduce ^15N and ^13C labels site-specifically.
Alkylation of Protected Glycine Derivatives (O’Donnell Method)
Another advanced method involves the asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester derivatives. This method allows for:
- High enantiomeric excess of the L-α-amino acid derivatives.
- Incorporation of isotopic labels at specific carbon positions by using ^13C-labeled glycine derivatives.
- Subsequent deprotection steps yield the labeled L-methionine.
This method is efficient for preparing labeled amino acids with precise isotope placement and is referenced in the literature for stable isotope incorporation.
Biosynthetic Incorporation via Microbial or Cell-Free Systems
Isotopically labeled L-methionine can also be produced biologically by:
- Culturing microorganisms such as E. coli in minimal media containing ^13C-labeled glucose and ^15N-labeled ammonium salts.
- Cell-free protein synthesis systems supplying 2H, ^15N, and ^13C-labeled amino acids to produce labeled proteins, with suppression of isotope scrambling by inactivating PLP-dependent enzymes.
This biological method is particularly useful for producing uniformly labeled amino acids and proteins but may require further purification to isolate free L-methionine.
Chemical Synthesis from 3-Methylthiopropionaldehyde
A detailed chemical synthesis route for DL-methionine (which can be adapted for isotopic labeling) involves:
- Preparation of 3-methylthiopropionaldehyde via dehydration and condensation reactions.
- Reaction of 3-methylthiopropionaldehyde with sodium cyanide and ammonium carbonate to form an intermediate.
- Alkali hydrolysis under controlled temperature and pressure to yield DL-methionine sodium salt.
- Neutralization, decolorization, and crystallization to obtain crude DL-methionine, followed by refinement steps.
Isotopic labels (^13C and ^15N) can be introduced by using labeled starting materials such as ^13C-labeled aldehydes and ^15N-labeled ammonium salts.
Data Table: Summary of Preparation Methods for L-Methionine (1,2,3,4-^13C_4; ^15N)
Detailed Research Findings and Notes
Enzymatic Resolution: The Strecker synthesis yields racemic mixtures; enzymatic methods using amidases can selectively hydrolyze or racemize to enrich the L-isomer.
Isotope Scrambling Suppression: In biosynthetic methods, isotope scrambling can occur due to PLP-dependent enzymes. Treatment with NaBH_4 irreversibly inactivates these enzymes, preserving the isotope label integrity.
Building Blocks: The availability of commercially labeled building blocks such as ^13C-labeled glycine and ^15N-labeled ammonium salts facilitates the synthesis of site-specifically labeled methionine.
Purification: Chemical synthesis routes require careful purification steps including pH adjustment, activated carbon decolorization, and crystallization to obtain high-purity L-methionine.
Applications: The labeled L-methionine prepared by these methods is critical for NMR studies of proteins, allowing detailed insights into protein dynamics and interactions without perturbing the system.
Q & A
Q. Table 1: Example PB Variables for L-Methioninase Production
| Variable | Low Level (-) | High Level (+) |
|---|---|---|
| L-Methionine (g/L) | 0.5 | 2.0 |
| pH | 6.0 | 8.0 |
| Incubation Temp. | 30°C | 40°C |
| (Adapted from ) |
Advanced: How does dual isotopic labeling (¹³C₄; ¹⁵N) enhance metabolic flux analysis in L-METHIONINE studies?
Methodological Answer:
The ¹³C and ¹⁵N labels enable precise tracking of methionine’s metabolic fate using techniques like LC-MS/MS or NMR. For instance, ¹³C isotopomers in the methionine cycle can distinguish between remethylation and transsulfuration pathways in cancer cells . In homocysteine studies, ¹⁵N labeling quantifies isotopic enrichment in serum via multiple reaction monitoring (MRM), resolving confounding signals from endogenous methionine . Calibrate mass spectrometers with certified reference standards (e.g., L-Methionine-¹³C₅) to ensure accuracy >98% .
Advanced: How can researchers resolve contradictions in L-METHIONINE’s role in disease models (e.g., neuroprotection vs. toxicity)?
Methodological Answer:
Contradictions often arise from dosage, model specificity, or isotopic interference. For example, chronic L-METHIONINE administration elevates homocysteine, inducing cognitive deficits in rodents, but co-administration with metformin mitigates this via AMPK activation . To resolve discrepancies:
- Use isotopically labeled methionine to distinguish exogenous vs. endogenous pools.
- Validate findings across multiple models (e.g., in vitro neuronal cells vs. in vivo transgenic mice).
- Apply multi-omics (transcriptomics/proteomics) to identify pathway-specific effects .
Basic: What chemical documentation is essential for reproducibility in studies using labeled L-METHIONINE?
Methodological Answer:
Include in methods:
- Chemical identity : IUPAC name, CAS (e.g., 202326-57-6 for L-Methionine-¹³C₅) .
- Purity : >98% verified via HPLC with COA (Certificate of Analysis) .
- Storage : -20°C in desiccated, light-protected vials .
- Safety : SDS references for toxicity (e.g., LD₅₀ data) .
Failure to report these details undermines replication, as seen in irreproducible enzyme activity assays .
Advanced: What analytical methods validate structural integrity and isotopic purity of ¹³C/¹⁵N-labeled L-METHIONINE?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 164.05 for ¹³C₄; ¹⁵N-L-METHIONINE) with ≤2 ppm error .
- NMR : ¹³C-NMR detects isotopic enrichment at C1-C4 (δ 15–55 ppm) and ¹⁵N at δ -340 ppm .
- Database Cross-Referencing : Compare spectra with ChemSpider or KEGG entries to rule out degradation products .
- Stability Testing : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) assess isotopic exchange risks .
Advanced: How can L-METHIONINE isotopic variants serve as biomarkers in disease onset studies?
Methodological Answer:
In longitudinal studies, reduced serum L-METHIONINE levels correlate with pre-symptomatic type 1 diabetes autoantibody development . Use stable isotope dilution assays (SIDAs) with ¹³C/¹⁵N-labeled methionine as internal standards to control for matrix effects in LC-MS. Normalize data to creatinine and adjust for dietary methionine intake using food frequency questionnaires to isolate metabolic dysregulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
